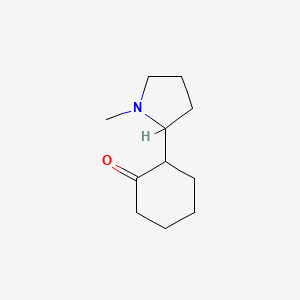

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one

Description

Systematic IUPAC Nomenclature and Alternative Chemical Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound , which precisely describes the structural connectivity and substitution pattern. This nomenclature follows the established convention of naming the cyclohexanone ring as the parent structure, with the 1-methylpyrrolidin-2-yl group designated as a substituent at the 2-position of the cyclohexane ring. The ketone functionality is indicated by the suffix "-one" with the carbonyl carbon assigned position 1 in the numbering system.

Alternative chemical names and synonyms for this compound include several variations that reflect different naming conventions and database entries. The compound is also known by its Chemical Abstracts Service registry number 1174219-87-4, which provides a unique identifier in chemical databases. Additional synonyms documented in chemical literature include the simplified form "this compound" and various database-specific identifiers such as ZWB21987 and AKOS018104941. The European Community number 981-186-9 serves as another regulatory identifier for this compound.

The Simplified Molecular Input Line Entry System representation of this compound is CN1CCCC1C2CCCCC2=O, which provides a linear notation that unambiguously describes the molecular structure. The International Chemical Identifier string InChI=1S/C11H19NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h9-10H,2-8H2,1H3 offers an even more detailed structural representation that includes connectivity information. The corresponding International Chemical Identifier Key WCSFWFSXBSMKMY-UHFFFAOYSA-N provides a hashed version of the full InChI string for database searching purposes.

Molecular Formula and Stereochemical Considerations

The molecular formula C11H19NO indicates that this compound contains eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 181.27 g/mol. This composition reflects the combination of a six-membered cyclohexanone ring system with a five-membered N-methylpyrrolidine ring, connected through a single carbon-carbon bond. The presence of both ketone and tertiary amine functionalities within the same molecule creates opportunities for diverse chemical reactivity and potential biological activity.

Stereochemical analysis reveals that this compound possesses two potential stereogenic centers: the carbon atom at position 2 of the cyclohexane ring (where the pyrrolidine substituent is attached) and the carbon atom at position 2 of the pyrrolidine ring (where the cyclohexane moiety is connected). However, the specific stereochemical configuration is not explicitly defined in the standard Chemical Abstracts Service registry entry, suggesting that the compound may exist as a mixture of stereoisomers or that the stereochemistry has not been definitively characterized. The three-dimensional conformational analysis shows that the compound can adopt multiple conformations due to the flexibility of both ring systems.

The molecular geometry and electronic structure of this compound have been analyzed using computational methods. Predicted collision cross section data indicates that various adduct forms of the molecule exhibit different spatial arrangements, with the protonated form [M+H]+ showing a collision cross section of 143.1 Ų, while the sodium adduct [M+Na]+ exhibits a collision cross section of 147.9 Ų. These measurements provide insights into the three-dimensional structure and can be valuable for analytical identification using ion mobility spectrometry techniques.

Comparative Analysis with Structurally Related Cyclohexanone-Pyrrolidine Hybrids

The structural landscape of cyclohexanone-pyrrolidine hybrid compounds encompasses several closely related molecules that share similar core frameworks but differ in substitution patterns, connectivity, or functional groups. A systematic comparison of this compound with related compounds reveals important structure-activity relationships and synthetic accessibility patterns that inform both chemical understanding and potential applications.

2-(1-Pyrrolidinylmethyl)cyclohexanone represents a closely related isomer with the molecular formula C11H19NO but differs in the connectivity pattern between the pyrrolidine and cyclohexanone moieties. In this compound, the pyrrolidine nitrogen is connected to the cyclohexanone through a methylene bridge rather than a direct carbon-carbon bond at the pyrrolidine 2-position. This structural variation, while maintaining the same molecular formula, significantly alters the spatial arrangement and potential reactivity profile of the molecule. The Chemical Abstracts Service number 82087-52-3 distinguishes this isomer from the target compound.

1-(1-Methylpyrrolidin-2-yl)acetone provides an instructive comparison as a lower homolog that replaces the cyclohexanone ring with a simple acetone unit. With molecular formula C8H15NO and molecular weight 141.21 g/mol, this compound demonstrates how structural truncation affects molecular properties while maintaining the essential pyrrolidine-ketone connectivity. The compound is also known as hygrine and has been reported in natural product chemistry, specifically from Physochlaina physaloides. This comparison highlights the importance of the cyclohexane ring system in determining the overall molecular properties and potential biological activity of the target compound.

The unsaturated analog 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one, with molecular formula C10H15NO and molecular weight 165.23 g/mol, illustrates the impact of introducing a double bond into the cyclohexanone ring system while maintaining pyrrolidine substitution. The Chemical Abstracts Service number 18543-93-6 identifies this enone derivative, which possesses enhanced reactivity due to the α,β-unsaturated ketone functionality. The conjugated system in this compound creates opportunities for Michael addition reactions and other nucleophilic additions that are not available in the saturated target compound.

Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)- represents another variation where the ketone functionality is completely absent, replaced by an alkene substitution pattern. This compound, with molecular formula C11H19N and molecular weight 165.27 g/mol, demonstrates how removal of the carbonyl group affects both molecular weight and chemical reactivity. The Chemical Abstracts Service number 5049-40-1 distinguishes this amine derivative, which lacks the electrophilic character provided by the ketone functionality in the target compound.

1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol provides insight into the corresponding alcohol derivative, with molecular formula C11H21NO and molecular weight 183.29 g/mol. This compound, bearing Chemical Abstracts Service number 1803604-15-0, represents the reduced form of a closely related ketone and demonstrates how functional group modification affects molecular properties while maintaining the core carbon skeleton. The presence of both hydroxyl and pyrrolidine functionalities creates different hydrogen bonding capabilities compared to the ketone target compound.

More complex derivatives such as 4-Propyl-2-(pyrrolidin-2-yl)cyclohexan-1-one illustrate how additional substitution can be incorporated into the cyclohexanone framework. With molecular formula C13H23NO and molecular weight 209.33 g/mol, this compound demonstrates the synthetic accessibility of further functionalized analogs. The propyl substitution at the 4-position of the cyclohexane ring provides additional hydrophobic character and may influence both chemical reactivity and biological activity profiles.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C11H19NO | 181.27 | Target compound | 1174219-87-4 |

| 2-(1-Pyrrolidinylmethyl)cyclohexanone | C11H19NO | 181.279 | Methylene bridge connectivity | 82087-52-3 |

| 1-(1-Methylpyrrolidin-2-yl)acetone | C8H15NO | 141.21 | Acetone vs cyclohexanone | 45771-52-6 |

| 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one | C10H15NO | 165.23 | Unsaturated cyclohexenone | 18543-93-6 |

| 1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol | C11H21NO | 183.29 | Alcohol vs ketone | 1803604-15-0 |

| 4-Propyl-2-(pyrrolidin-2-yl)cyclohexan-1-one | C13H23NO | 209.33 | Additional propyl substitution | Not specified |

Properties

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSFWFSXBSMKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Description

A patented process (CN-108698989-A) describes the preparation of related pyrrolidin-3-ol derivatives via catalytic reductive amination, which can be adapted for synthesizing 2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one. The process involves:

- Step A: Reacting a cyclohexanone derivative (formula II) with formaldehyde and hydrogen in the presence of a metallic catalyst. The formaldehyde is used in a controlled molar ratio (1 to 5 moles per mole of substrate) to form an intermediate mixture containing the target compound.

- Step B: The intermediate mixture is further reacted with a secondary amine (e.g., pyrrolidines) under hydrogenation conditions with a metallic catalyst. After catalyst removal, distillation isolates the final product.

This method leverages hydrogenation and amination in a one- or two-step process to achieve the desired pyrrolidinylcyclohexanone structure.

Advantages and Considerations

- Scalability: Designed for plant-scale production.

- Catalyst Use: Typically employs noble metals such as palladium or nickel catalysts.

- Reaction Control: Formaldehyde quantity and hydrogen pressure are critical to avoid over-reduction or side reactions.

- Purification: Distillation allows for isolation of high-purity product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| A | Cyclohexanone derivative + Formaldehyde + H2 + Metal catalyst | Formation of intermediate mixture |

| B | Intermediate + Secondary amine + H2 + Metal catalyst | Reductive amination and cyclization |

| Final | Catalyst removal + Distillation | Pure this compound |

Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

Synthetic Route

Recent academic research (PMC9735934) outlines a novel route to 1,5-substituted pyrrolidin-2-ones, structurally related to this compound, using donor–acceptor cyclopropanes:

- Step 1: Lewis acid-catalyzed ring-opening of donor–acceptor cyclopropanes bearing ester groups by primary amines.

- Step 2: In situ lactamization to form the pyrrolidin-2-one ring.

- Step 3: Dealkoxycarbonylation (ester removal) by alkaline saponification followed by thermolysis to yield the target pyrrolidinone.

This methodology allows for a one-pot synthesis, enhancing efficiency and reducing purification steps.

Key Features

- Broad substrate scope: Various primary amines and cyclopropane derivatives can be used.

- One-pot operation: Simplifies synthesis and improves yield.

- Stereochemical control: Reaction conditions influence diastereomeric outcomes.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Donor–acceptor cyclopropane + Primary amine + Lewis acid | Ring-opening to γ-amino ester intermediate |

| 2 | Reflux with acetic acid in toluene | Lactamization forming pyrrolidin-2-one ring |

| 3 | Alkaline saponification + Thermolysis | Dealkoxycarbonylation to target compound |

Comparative Analysis of Preparation Methods

| Feature | Catalytic Reductive Amination | Donor–Acceptor Cyclopropane Route |

|---|---|---|

| Starting Materials | Cyclohexanone derivatives, formaldehyde, secondary amines | Donor–acceptor cyclopropanes, primary amines |

| Catalysts | Metallic catalysts (Pd, Ni) | Lewis acids (e.g., Ni(ClO4)2) |

| Reaction Type | Reductive amination, hydrogenation | Ring-opening, lactamization, saponification |

| Scalability | Suitable for industrial scale | More suited for lab-scale and medicinal chemistry |

| Purification | Distillation | One-pot synthesis reduces purification steps |

| Stereochemical Control | Moderate, dependent on catalyst and conditions | Potential for diastereomeric mixtures |

Research Findings and Optimization Notes

- The reductive amination method requires careful control of formaldehyde equivalents to maximize yield and minimize byproducts.

- The donor–acceptor cyclopropane method benefits from one-pot processing, but the presence of ester groups necessitates additional dealkoxycarbonylation steps.

- Both methods have demonstrated the ability to produce the target compound with good purity and yield, though the choice depends on available starting materials and desired scale.

- Catalytic systems and reaction conditions are critical parameters influencing selectivity and overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

2-(2-Chlorophenyl)cyclohexan-1-one (CAS: 91393-49-6)

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 208.69 g/mol

- This compound is used in synthetic chemistry, with applications in ligand design or intermediates for pharmaceuticals .

- Contrast : Unlike 2-(1-methylpyrrolidin-2-yl)cyclohexan-1-one, the absence of a nitrogen-containing heterocycle limits its ability to participate in hydrogen bonding or act as a chiral catalyst .

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine, CAS: Not Provided)

- Molecular Formula: C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- Key Features: This compound contains both a methoxyphenyl and methylamino group, enabling dual electronic and steric effects. It is structurally related to dissociative anesthetics like ketamine and is regulated under Schedule I in some jurisdictions .

Heterocyclic Analogues

2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one (CAS: 1218135-13-7)

2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one

- Molecular Formula: Not Provided

- Key Features: This complex analogue incorporates a dimethylaminophenyl group and a naphthoyl moiety, enabling applications in asymmetric catalysis and photophysical studies .

Pharmacologically Active Analogues

2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (Methoxetamine, MXE)

- Regulatory Status: Schedule I controlled substance (U.S. DEA) due to dissociative and hallucinogenic effects .

- Contrast: MXE’s ethylamino and methoxyphenyl groups are critical for NMDA receptor antagonism, a mechanism absent in the target compound .

2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (Fluorexetamine)

- Molecular Formula: C₁₄H₁₈FNO

- Key Features: Fluorine substitution enhances metabolic stability and bioavailability compared to non-halogenated analogues .

Research Findings

- Catalytic Efficiency: In aldol reactions, cyclohexanone derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl) achieve 72–85% yields and 88–92% enantiomeric excess (ee), outperforming non-activated analogues .

- Pharmacological Activity: Substituted cyclohexanones with alkylamino and aryl groups (e.g., MXE, DMXE) exhibit NMDA receptor antagonism, while pyrrolidine-containing analogues may lack this activity .

- Synthetic Accessibility : Compounds like 2-(2-chlorophenyl)cyclohexan-1-one are synthesized via Friedel-Crafts acylation, whereas the target compound likely requires multistep heterocyclic ring formation .

Biological Activity

2-(1-Methylpyrrolidin-2-yl)cyclohexan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 177.26 g/mol. The compound features a cyclohexanone ring substituted with a pyrrolidine moiety, which may contribute to its biological effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- CNS Activity : Preliminary studies suggest that this compound may have central nervous system (CNS) effects, potentially acting as a stimulant or sedative depending on the dosage and context of administration.

- Antimicrobial Properties : Some investigations have hinted at antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Analgesic Effects : There are indications that the compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies.

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with neurotransmitter systems in the brain, possibly influencing dopamine and serotonin pathways, which are critical in mood regulation and pain perception.

Study 1: CNS Effects

In a controlled study involving animal models, this compound was administered at varying doses to evaluate its effects on locomotor activity. Results indicated that lower doses resulted in increased activity levels, while higher doses led to sedation. This biphasic response suggests potential therapeutic applications in managing conditions like anxiety or depression.

Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of the compound against several bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating that this compound could be developed into an antimicrobial agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 177.26 g/mol |

| CNS Activity | Stimulant/Sedative |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Analgesic Effects | Potentially analgesic |

Q & A

Q. Notes

- Methodological Focus : Emphasizes experimental design, validation, and cross-disciplinary approaches.

- Structural Analogues : References to MXE (methoxetamine) highlight comparative pharmacological insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.